4-Bromo-2-iodo-6-nitroaniline
Overview
Description
4-Bromo-2-iodo-6-nitroaniline is a useful research compound. Its molecular formula is C6H4BrIN2O2 and its molecular weight is 342.92 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dye Synthesis and Properties
- Dye Synthesis for Synthetic Polymer Fibers : 4-Bromo-2-iodo-6-nitroaniline and its derivatives are utilized in the synthesis of disperse dyes for coloring synthetic polymer fibers. These dyes exhibit a range of colors from red to blue and have been assessed for their color properties and fastness (Peters & Soboyejo, 2008).
Phase Equilibria and Crystallization
- Crystallization and Thermal Studies : Research on the phase diagram of the urea-4-bromo-2-nitroaniline system reveals a miscibility gap and the formation of eutectic and monotectic structures. This study contributes to understanding the solid solution formation of 4-bromo-2-nitroaniline in urea and its thermodynamic properties (Reddi et al., 2012).
Chemical Reactions and Interactions
- Nucleophilic Reactions in Organic Chemistry : Research involving compounds similar to this compound, such as 2-Bromo-2-Nitropropane, demonstrates the reactivity of these compounds in nucleophilic reactions. Such studies help in understanding the behavior and reactivity of halogenated nitro compounds (Chen, 1969).
- Infrared Spectroscopy Analysis : Investigations into the solvent effects on infrared spectra of anilines, including 4-nitroanilines, shed light on the molecular interactions and hydrogen bonding capabilities of compounds similar to this compound (Dyall, 1970).
Other Applications
- Catalysis and Molecular Interactions : Studies on molecular catalysis involving quaternary ammonium salts, where compounds similar to this compound are used, contribute to understanding the role of halogenated nitro compounds in catalytic processes (Schmidtchen, 1986).
- Magnetic Resonance Spectroscopy : Research on the magnetic resonance spectroscopic properties of substituted anisoles, including nitroanilines, provides insights into the electronic structure and magnetic properties of halogenated nitro compounds (Pandiarajan et al., 1994).
Properties
IUPAC Name |
4-bromo-2-iodo-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVSESOKQSEEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443570 | |
Record name | 4-bromo-2-iodo-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-08-2 | |
Record name | 4-bromo-2-iodo-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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